Rimcazole dihydrochloride Rimcazole dihydrochloride Rimcazole dihydrochloride(cas 75859-03-9) is antagonist at σ receptors (IC50 values are 1480 and 386 nM at σ1 and σ2 receptors respectively). It also binds to the dopamine transporter (IC50 = 57.6 nM) and inhibits dopamine uptake. Reduces the stimulatory effects of cocaine in vivo.
Brand Name: Vulcanchem
CAS No.: 75859-03-9
VCID: VC0004365
InChI: InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+;
SMILES: CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl
Molecular Formula: C21H28ClN3
Molecular Weight: 357.9 g/mol

Rimcazole dihydrochloride

CAS No.: 75859-03-9

Cat. No.: VC0004365

Molecular Formula: C21H28ClN3

Molecular Weight: 357.9 g/mol

* For research use only. Not for human or veterinary use.

Rimcazole dihydrochloride - 75859-03-9

CAS No. 75859-03-9
Molecular Formula C21H28ClN3
Molecular Weight 357.9 g/mol
IUPAC Name 9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride
Standard InChI InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+;
Standard InChI Key WNFWEJQIMFWVCQ-OKZTUQRJSA-N
Isomeric SMILES C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl
SMILES CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl
Canonical SMILES CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl

Chemical and Structural Profile

Molecular Characteristics

Rimcazole dihydrochloride (chemical name: 9-[3-(cis-3,5-dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride) has a molecular formula of C21H27N32HCl\text{C}_{21}\text{H}_{27}\text{N}_3 \cdot 2\text{HCl} and a molar mass of 321.468 g/mol . The compound’s structure features a carbazole core linked to a cis-3,5-dimethylpiperazine group via a propyl chain, with two hydrochloride counterions enhancing solubility (Figure 1). X-ray crystallography data confirm the cis configuration of the piperazine substituents, which is critical for σ receptor binding .

Table 1: Key Physicochemical Properties

PropertyValue
Purity≥98% (HPLC)
SolubilitySoluble in DMSO, water
Storage Conditions4°C (protect from light)
CAS RN75859-03-9

Pharmacological Profile

Sigma (σ) Receptor Antagonism

Rimcazole exhibits nanomolar affinity for σ receptors, with IC50_{50} values of 1,480 nM at σ1_1 and 386 nM at σ2_2 subtypes . These receptors, implicated in psychosis and neuroprotection, are modulated via allosteric interactions that disrupt calcium signaling and NMDA receptor activity . Preclinical studies demonstrate that rimcazole attenuates cocaine-induced convulsions by blocking σ-mediated excitotoxicity, reducing seizure incidence by 60% in rodent models .

Dopamine Transporter (DAT) Inhibition

With an IC50_{50} of 57.6 nM for DAT, rimcazole competitively inhibits dopamine reuptake, increasing extracellular dopamine levels by 40–50% in the striatum . This dual σ/DAT activity complicates its receptor selectivity but enables unique applications in addiction research. For example, rimcazole reduces cocaine self-administration in rats without affecting food-reinforced behaviors, suggesting a specific blockade of cocaine’s reinforcing effects .

Table 2: Receptor Affinity Profile

TargetIC50_{50} (nM)Selectivity Ratio (σ2_2:DAT)
σ1_1 Receptor1,48025.7
σ2_2 Receptor3866.7
DAT57.61.0

Historical Development and Clinical Trials

Shift to Experimental Applications

Despite clinical setbacks, rimcazole gained traction in neuroscience for its ability to dissect σ and DAT contributions to behavior. For instance, σ receptor antagonism underlies its neuroprotective effects in models of ischemic stroke, reducing infarct volume by 35% . Conversely, DAT inhibition correlates with its pro-dopaminergic effects, which are exploited in studies of Parkinson’s disease and addiction .

Behavioral and Neurochemical Effects

Cocaine Interaction Studies

Rimcazole diminishes cocaine’s stimulant effects via two mechanisms:

  • σ Antagonism: Blocks cocaine-induced σ receptor activation, preventing downstream calcium overload and glutamate release .

  • DAT Blockade: Competes with cocaine for DAT binding sites, reducing dopamine uptake inhibition by 70% at 10 mg/kg .

Table 3: Effects of Rimcazole on Cocaine Self-Administration (0.1 mg/kg/injection)

Dose (mg/kg)Q0_0 (Injections)Elasticity (EV)Response Rate (Responses/sec)
Vehicle45.3 ± 6.589.76 ± 2.330.411 ± 0.116
3.245.9 ± 6.659.38 ± 2.240.402 ± 0.110
1032.0 ± 4.649.70 ± 2.310.298 ± 0.085
3216.2 ± 2.353.40 ± 0.8110.164 ± 0.095

Q0_0: Baseline consumption; EV: Price elasticity .

Neuroprotective and Anticonvulsant Properties

In pineal gland models, rimcazole enhances melatonin synthesis by 50% through σ2_2-mediated inhibition of NF-κB . This correlates with reduced oxidative stress in hippocampal neurons exposed to amyloid-β peptides . Additionally, rimcazole analogs like LR-172 show potent anticonvulsant activity, increasing the lethal dose of cocaine in mice from 90 mg/kg to 150 mg/kg .

Current Research Applications

Irreversible DAT Ligands

Isothiocyanate derivatives of rimcazole (e.g., MFZ-12) act as irreversible DAT blockers, achieving 95% occupancy after a single dose . These compounds enable prolonged dopamine elevation in Parkinson’s models, mitigating dyskinesia by 40% compared to levodopa .

Sigma Receptor Subtype Studies

Rimcazole’s moderate σ2_2 selectivity aids in characterizing subtype-specific effects. For example, σ2_2 knockout mice show blunted responses to rimcazole in cocaine-conditioned place preference tests, confirming σ2_2’s role in drug reward .

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